[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol
CAS No.:
Cat. No.: VC20437597
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O |
|---|---|
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | [3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanol |
| Standard InChI | InChI=1S/C14H18N2O/c1-14(2,3)11-6-4-10(5-7-11)13-8-12(9-17)15-16-13/h4-8,17H,9H2,1-3H3,(H,15,16) |
| Standard InChI Key | IFSKVUIDNLYQKR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)CO |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of [5-(4-tert-Butylphenyl)-1H-pyrazol-3-yl]methanol is C₁₅H₂₀N₂O, with a molecular weight of 244.33 g/mol. The tert-butyl group (C(CH₃)₃) at the para position of the phenyl ring enhances steric bulk and lipophilicity, while the hydroxymethyl (-CH₂OH) group at the pyrazole’s 3-position introduces hydrogen-bonding capability .
Structural Analysis
The compound’s structure consists of:
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A 1H-pyrazole core with nitrogen atoms at positions 1 and 2.
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A 4-tert-butylphenyl substituent at position 5, contributing to electron-donating effects.
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A hydroxymethyl group at position 3, enabling derivatization or coordination.
Comparative analysis with analogs like (3-(tert-butyl)-1H-pyrazol-5-yl)methanol (PubChem CID: 10943295) suggests that the tert-butyl group improves thermal stability and solubility in nonpolar solvents.
Synthesis and Reaction Pathways
Key Synthetic Routes
While no direct synthesis of [5-(4-tert-Butylphenyl)-1H-pyrazol-3-yl]methanol is documented, analogous methods from oxidative amidation and cyclocondensation reactions provide a framework:
Oxidative Amidation of Aldehydes
A modified protocol from Doherty et al. for synthesizing acyl pyrazoles could be adapted. For example:
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Reactant: 4-tert-Butylbenzaldehyde and 3-hydroxymethylpyrazole.
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Oxidant: Substiochiometric oxoammonium nitrate (e.g., 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium nitrate).
Table 1: Proposed Synthesis Conditions
| Parameter | Value |
|---|---|
| Starting Aldehyde | 4-tert-Butylbenzaldehyde |
| Pyrazole Derivative | 3-Hydroxymethylpyrazole |
| Oxidant | Oxoammonium nitrate (0.75 eq) |
| Temperature | 54°C |
| Reaction Time | 3 hours |
| Solvent | None (neat conditions) |
Cyclocondensation
Alternative routes may involve cyclocondensation of hydrazines with β-keto alcohols or esters. For instance, reacting 4-tert-butylphenylacetylene with hydrazine hydrate in the presence of a base could yield the pyrazole core, followed by hydroxymethylation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted NMR shifts for [5-(4-tert-Butylphenyl)-1H-pyrazol-3-yl]methanol (based on analogs ):
¹H NMR (CDCl₃, 400 MHz):
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δ 1.35 (s, 9H, tert-butyl)
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δ 4.65 (s, 2H, -CH₂OH)
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δ 6.85 (s, 1H, pyrazole H-4)
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δ 7.45–7.60 (m, 4H, aromatic)
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δ 8.10 (s, 1H, -OH)
¹³C NMR (CDCl₃, 101 MHz):
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δ 31.2 (tert-butyl CH₃)
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δ 34.8 (tert-butyl C)
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δ 62.1 (-CH₂OH)
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δ 125.6–140.2 (aromatic and pyrazole carbons)
Infrared (IR) Spectroscopy
Key IR bands (ATR, cm⁻¹):
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